molecular formula C18H13F2N3O2 B15244324 2-((3',5'-Difluoro-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid

2-((3',5'-Difluoro-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid

Cat. No.: B15244324
M. Wt: 341.3 g/mol
InChI Key: GULUDBSQYLCWLK-UHFFFAOYSA-N
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Description

2-((3’,5’-Difluoro-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid is a complex organic compound that features a bipyridine core with difluoro substitutions and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3’,5’-Difluoro-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid typically involves multiple steps, starting with the preparation of the bipyridine core. One common method involves the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions . The difluoro substitutions are introduced using fluorinating agents such as sodium azide . The final step involves coupling the bipyridine core with a benzoic acid derivative under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((3’,5’-Difluoro-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted bipyridine compounds.

Scientific Research Applications

2-((3’,5’-Difluoro-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((3’,5’-Difluoro-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming complexes that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3’,5’-Difluoro-[2,4’-bipyridin]-5-yl)amino)-5-methylbenzoic acid is unique due to its combination of a bipyridine core with difluoro substitutions and a benzoic acid moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H13F2N3O2

Molecular Weight

341.3 g/mol

IUPAC Name

2-[[6-(3,5-difluoropyridin-4-yl)pyridin-3-yl]amino]-5-methylbenzoic acid

InChI

InChI=1S/C18H13F2N3O2/c1-10-2-4-15(12(6-10)18(24)25)23-11-3-5-16(22-7-11)17-13(19)8-21-9-14(17)20/h2-9,23H,1H3,(H,24,25)

InChI Key

GULUDBSQYLCWLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CN=C(C=C2)C3=C(C=NC=C3F)F)C(=O)O

Origin of Product

United States

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